molecular formula C20H25NO7 B11148663 N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine

N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine

Cat. No.: B11148663
M. Wt: 391.4 g/mol
InChI Key: QZGGKJAPPLBRQJ-CQSZACIVSA-N
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Description

2-[2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its valuable biological and pharmaceutical properties, making it a subject of interest for many researchers.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2-[2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of COX enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells . The compound’s antioxidant activity is due to its ability to scavenge free radicals .

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives such as:

What sets 2-[2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID apart is its unique combination of functional groups, which confer a broad spectrum of biological activities .

Properties

Molecular Formula

C20H25NO7

Molecular Weight

391.4 g/mol

IUPAC Name

(2R)-2-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C20H25NO7/c1-10(2)6-14(19(23)24)21-18(22)8-13-11(3)12-7-16(26-4)17(27-5)9-15(12)28-20(13)25/h7,9-10,14H,6,8H2,1-5H3,(H,21,22)(H,23,24)/t14-/m1/s1

InChI Key

QZGGKJAPPLBRQJ-CQSZACIVSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)N[C@H](CC(C)C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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